4-methoxy-N-(5-nitro-2-pyridinyl)benzamide
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Overview
Description
4-methoxy-N-(5-nitro-2-pyridinyl)benzamide, also known as MNPNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug development. MNPNB belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties. In
Scientific Research Applications
4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has been studied for its potential applications in the field of drug development. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
4-methoxy-N-(5-nitro-2-pyridinyl)benzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of COX-2 and AChE activity by 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide leads to a reduction in inflammation and an increase in acetylcholine levels, respectively.
Biochemical and Physiological Effects:
4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide is also relatively inexpensive compared to other compounds used in drug development. However, one limitation of 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide is that it has low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide. One area of interest is the development of 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide.
Synthesis Methods
4-methoxy-N-(5-nitro-2-pyridinyl)benzamide can be synthesized using a variety of methods; however, the most common method involves the reaction of 4-methoxybenzoyl chloride with 5-nitro-2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction yields 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide as a yellow crystalline solid with a melting point of 180-182°C.
properties
IUPAC Name |
4-methoxy-N-(5-nitropyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-11-5-2-9(3-6-11)13(17)15-12-7-4-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZQKOGRWDCNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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